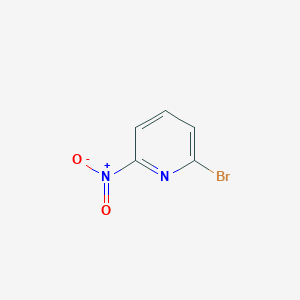![molecular formula C18H22ClN3 B1270110 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 861211-43-0](/img/structure/B1270110.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine” has a CAS Number of 861211-43-0 . It has a molecular weight of 315.840 and a molecular formula of C18H22ClN3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 447.4±45.0 °C at 760 mmHg . The melting point was not available .Aplicaciones Científicas De Investigación
Metabolism in Schizophrenia Treatment
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, known as L-745,870, has been investigated as a potential treatment for schizophrenia. It acts as a dopamine D(4) selective antagonist. The metabolism of L-745,870 was studied in rats, monkeys, and humans, revealing two primary metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Synthesis Processes
A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been developed. This compound, related to 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, was synthesized with a 68% active yield (Guillaume et al., 2003).
Antiproliferative Activity Against Cancer
A series of derivatives, including 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine, were synthesized and evaluated for antiproliferative effects against human cancer cell lines. Some compounds, such as 6d, 6e, and 6i, showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Anticonvulsant and Antimicrobial Activities
The synthesized derivatives of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine exhibited significant anticonvulsant and antimicrobial activities. The compound 3i showed the most potential in the subcutaneous Metrazol test for anticonvulsant activity (Aytemir et al., 2004).
Biological Screening and Fingerprint Applications
Benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for biological activities. Some compounds exhibited notable antibacterial, antifungal, and anthelmintic properties. Additionally, compound 6c showed promise in latent fingerprint analysis on various surfaces, indicating its potential use in forensic science (Khan et al., 2019).
Peptide Derivatization in Mass Spectrometry
Piperazine-based derivatives were utilized for the derivatization of carboxyl groups on peptides to improve ionization efficiency in mass spectrometry. This application is crucial for comprehensive proteome analysis, as it enhances the detection of peptides with low molecular weight and high pI value (Qiao et al., 2011).
Herbicidal Applications
Novel 1-phenyl-piperazine-2,6-diones, prepared from methyl N-substituted iminomonoacetate, showed significant herbicidal activity. One of the derivatives exhibited the greatest herbicidal effect, demonstrating the compound's potential in agricultural applications (Li et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-14-4-3-5-15(2)18(14)22-10-8-21(9-11-22)13-16-6-7-17(19)20-12-16/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFRVCGHPNPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)
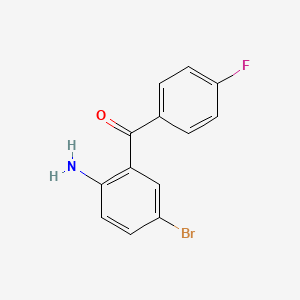
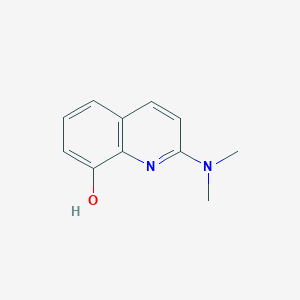
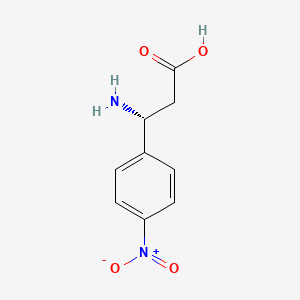
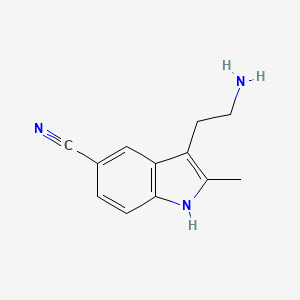
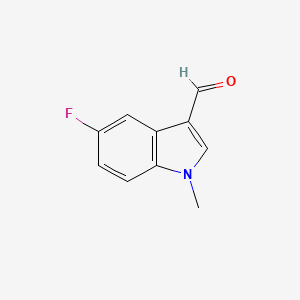
![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
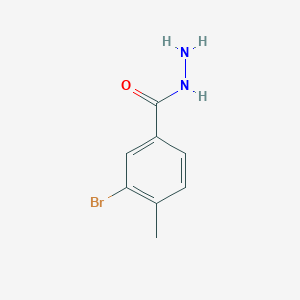
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
